2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid
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Overview
Description
2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring The presence of a chlorophenyl group and an ethyl group at specific positions on the quinoline ring further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst. For instance, the reaction between 2-aminoacetophenone and ethyl acetoacetate in the presence of acetic acid can yield the desired quinoline derivative .
Another approach involves the use of the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations. The use of continuous flow reactors and green chemistry principles is becoming increasingly popular in industrial settings to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of the electron-donating ethyl group and the electron-withdrawing chlorophenyl group can influence the reactivity of the quinoline ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield nitro or sulfonyl derivatives, while nucleophilic substitution can produce various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interact with bacterial enzymes to exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the chlorophenyl and ethyl substituents, resulting in different chemical and biological properties.
6-Ethylquinoline-4-carboxylic acid: Similar structure but without the chlorophenyl group, leading to variations in reactivity and applications.
2-(2-Chlorophenyl)quinoline-4-carboxylic acid:
Uniqueness
The presence of both the chlorophenyl and ethyl groups in 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid imparts unique electronic and steric properties, making it distinct from other quinoline derivatives. These substituents can influence the compound’s reactivity, biological activity, and suitability for various applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-6-ethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-2-11-7-8-16-13(9-11)14(18(21)22)10-17(20-16)12-5-3-4-6-15(12)19/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSUCZRBBDAUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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